molecular formula C28H29ClN4O4 B12892091 2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide

2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide

Cat. No.: B12892091
M. Wt: 521.0 g/mol
InChI Key: MWKBSQXUNKZXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide involves several steps:

    Formation of the Isoxazoloquinoline Core: The initial step involves the synthesis of the isoxazoloquinoline core through a cyclization reaction. This can be achieved by reacting 9-chloro-3-methyl-4-oxoquinoline with hydroxylamine under acidic conditions.

    Cyclohexyl Substitution: The next step involves the introduction of the cyclohexyl group. This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylacetamide and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide
  • Chromeno[4,3-b]pyridin/quinolin-one derivatives
  • 4-Chromanone-derived compounds

Uniqueness

N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide is unique due to its combination of multiple functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H29ClN4O4

Molecular Weight

521.0 g/mol

IUPAC Name

2-[acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)cyclohexyl]-2-phenylacetamide

InChI

InChI=1S/C28H29ClN4O4/c1-16-23-25(31-37-16)24-21(29)13-8-14-22(24)33(28(23)36)20-12-7-11-19(15-20)30-27(35)26(32(3)17(2)34)18-9-5-4-6-10-18/h4-6,8-10,13-14,19-20,26H,7,11-12,15H2,1-3H3,(H,30,35)

InChI Key

MWKBSQXUNKZXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4CCCC(C4)NC(=O)C(C5=CC=CC=C5)N(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.